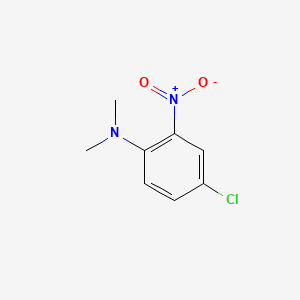
4-chloro-N,N-dimethyl-2-nitroaniline
Übersicht
Beschreibung
4-Chloro-N,N-dimethyl-2-nitroaniline is a chemical compound used as a laboratory chemical . It is also used as a pharmaceutical intermediate . The CAS number for this compound is 17815-99-5 .
Synthesis Analysis
The synthesis of nitro compounds like 4-chloro-N,N-dimethyl-2-nitroaniline can be achieved through several methods, including the direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and oxidation of primary amines . A specific method for synthesizing 4-chloro-N,N-dimethyl-2-nitroaniline involves the slow evaporation method at 40°C .Molecular Structure Analysis
The molecular formula of 4-chloro-N,N-dimethyl-2-nitroaniline is C8H9ClN2O2 . The nitro group, −NO2, is a hybrid of two equivalent resonance structures. The hybrid structure has a full positive charge on nitrogen and a half-negative charge on each oxygen .Wissenschaftliche Forschungsanwendungen
Environmental Degradation and Bioremediation
4-Chloro-N,N-dimethyl-2-nitroaniline, like its analogue 2-chloro-4-nitroaniline, is used in industrial and agricultural sectors. These compounds can cause serious environmental problems. Research by Duc (2019) found that strains Geobacter sp. KT7 and Thauera aromatica KT9 could degrade 2-chloro-4-nitroaniline under anaerobic conditions, suggesting potential applications in bioremediation of contaminated environments (Duc, 2019).
Piezoelectric and Optical Properties
A study by Baptista et al. (2022) highlighted the piezoelectric and optical properties of N,N-dimethyl-4-nitroaniline nanocrystals embedded in poly-L-lactic acid fibers. These fibers exhibited high piezoelectric output and blue fluorescence, making them promising for applications in energy harvesting and as solid-state blue emitters (Baptista et al., 2022).
Solvatochromic Solvent Characterization
Wyatt et al. (2005) used solvatochromic shifts of N,N-dimethyl-4-nitroaniline in gas-expanded liquids for solvent characterization. This approach aids in understanding the interactions and properties of mixed solvent systems (Wyatt et al., 2005).
Electroabsorption and Solvation Studies
In the realm of electroabsorption spectroscopy, Pocker and Spyridis (2002) explored the solvated structures of N,N-dimethyl-p-nitroaniline in lithium perchlorate-diethyl ether solutions. This research contributes to a better understanding of solute-solvent interactions in such environments (Pocker & Spyridis, 2002).
Synthesis and Chemical Transformations
Zhang Ya-jing (2002) researched the synthesis of 2-chloro-4-nitroaniline, a related compound, from nitroaniline, which could offer insights into the chemical transformations and synthesis routes of similar compounds (Zhang Ya-jing, 2002).
Safety and Hazards
4-Chloro-N,N-dimethyl-2-nitroaniline is considered hazardous. It is harmful if swallowed, in contact with skin, or if inhaled . It may cause damage to organs through prolonged or repeated exposure . Safety measures include washing thoroughly after handling, avoiding ingestion and inhalation, and using only outdoors or in a well-ventilated area .
Eigenschaften
IUPAC Name |
4-chloro-N,N-dimethyl-2-nitroaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O2/c1-10(2)7-4-3-6(9)5-8(7)11(12)13/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOMAYFFYZHAPEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=C(C=C1)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80499458 | |
| Record name | 4-Chloro-N,N-dimethyl-2-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80499458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N,N-dimethyl-2-nitroaniline | |
CAS RN |
17815-99-5 | |
| Record name | 4-Chloro-N,N-dimethyl-2-nitrobenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17815-99-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-N,N-dimethyl-2-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80499458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



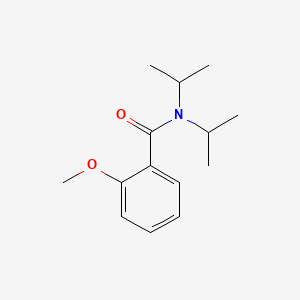


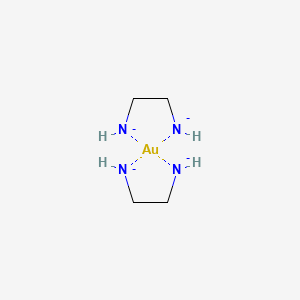
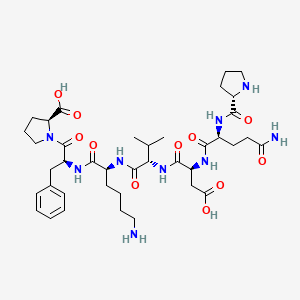


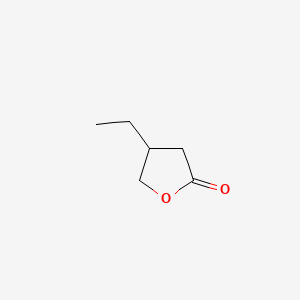
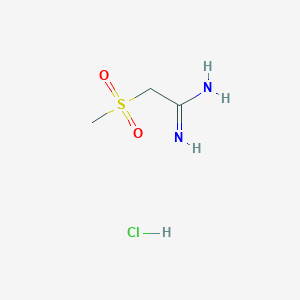
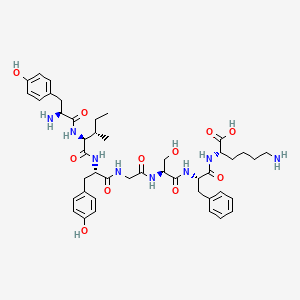

![Benzenesulfonamide, N-[(4-methoxyphenyl)methyl]-2-nitro-](/img/structure/B3342312.png)

